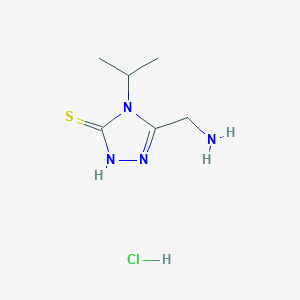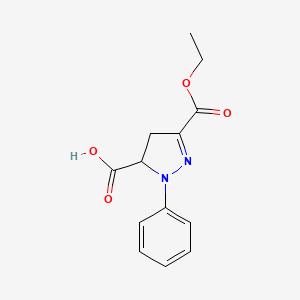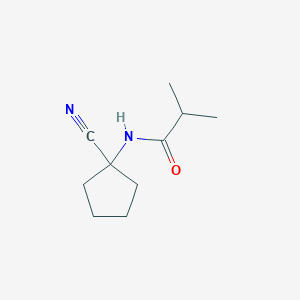
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (5-AMTPT-HCl) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of triazole, which has a wide range of biological activities, and its hydrochloride form is water-soluble and can be easily synthesized in the laboratory. 5-AMTPT-HCl has been shown to have a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments are beginning to be explored. This article will discuss the synthesis method of 5-AMTPT-HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol demonstrated significant antibacterial activity against a variety of microorganisms, suggesting potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Another study presented the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, with the compounds showing good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (European Journal of Medicinal Chemistry, 2009).
Material Science and Corrosion Inhibition
Triazole derivatives have also been explored for their applications in materials science, particularly as corrosion inhibitors. A study on triazole-modified chitosan revealed its efficacy as a corrosion inhibitor for carbon steel in hydrochloric acid solution, highlighting its potential as an environmentally friendly corrosion inhibitor (RSC Advances, 2019).
Synthesis of Biologically Active Compounds
Research into triazole chemistry has led to the development of new compounds with potential biological activities. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds revealed the preparation of compounds active as HSP90 inhibitors, showcasing the utility of triazoles in medicinal chemistry (The Journal of Organic Chemistry, 2015).
Propriétés
IUPAC Name |
3-(aminomethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-4(2)10-5(3-7)8-9-6(10)11;/h4H,3,7H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIDEDQKBJKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)

![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate](/img/structure/B1522808.png)


amine](/img/structure/B1522812.png)


amine](/img/structure/B1522818.png)

